molecular formula C20H23NO3 B2516713 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide CAS No. 1421450-34-1

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

Cat. No.: B2516713
CAS No.: 1421450-34-1
M. Wt: 325.408
InChI Key: OLNLUUWPAJCBDS-UHFFFAOYSA-N
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Description

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-ethoxybenzoic acid with a suitable amine derivative of tetrahydronaphthalene under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the ethoxy group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-hydroxybenzyl)benzamide
  • 2-ethoxy-N-(2-hydroxyphenyl)benzamide
  • 2-ethoxy-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide

Uniqueness

2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is unique due to its specific combination of functional groups and the tetrahydronaphthalene moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-24-18-10-6-5-9-17(18)19(22)21-14-20(23)12-11-15-7-3-4-8-16(15)13-20/h3-10,23H,2,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLUUWPAJCBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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